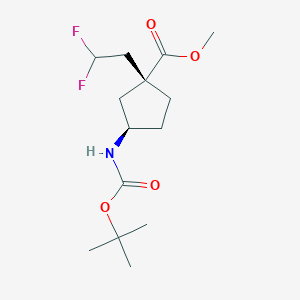
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a synthetic compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2411591-33-6
- Molecular Formula : C14H23F2NO4
- Molar Mass : 307.33 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as a therapeutic agent. The compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that derivatives of cyclopentanecarboxylates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.
Insecticidal Activity
A study highlighted the potential of structurally related compounds in controlling mosquito populations, particularly targeting Aedes aegypti, a vector for several viral diseases. The compound's structural modifications may enhance its insecticidal properties while maintaining low toxicity to non-target species .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or pests.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial cell membranes, leading to cell death.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate larvicidal activity against Aedes aegypti | Identified structural analogs with effective LC50 values; suggested potential for new insecticides. |
| Study 2 | Assess antimicrobial properties | Demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells. |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro studies have shown low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . Further studies are required to confirm these findings in vivo.
Eigenschaften
IUPAC Name |
methyl (1R,3R)-1-(2,2-difluoroethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-9-5-6-14(7-9,8-10(15)16)11(18)20-4/h9-10H,5-8H2,1-4H3,(H,17,19)/t9-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWWGEVIPJQEGJ-YMTOWFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














